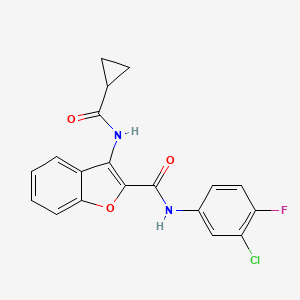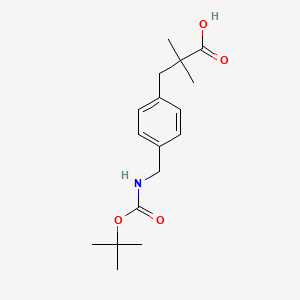
3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine . It is a type of amino acid derivative that is often used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of ((3-bromophenyl)ethynyl)trimethylsilane, (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid, PdCI2(dppf).CH2CI2 adduct, and 2M aq. K3PO4 in CH3CN was heated at 110 C .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The linear formula of a similar compound, (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid, is C12H18BNO4 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. In one example, tert-butyloxycarbonyl-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid has a molecular weight of 251.09 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Natural Sources and Bioactivities of Related Compounds
Studies on compounds like 2,4-Di-tert-butylphenol and its analogs highlight the exploration of natural sources and bioactivities of phenolic compounds, focusing on their occurrence in bacteria, fungi, plants, and animals. These studies reveal potent toxicity against various organisms and speculate on endocidal regulation as a primary function, suggesting potential biotechnological and pharmaceutical applications (Zhao et al., 2020).
Pharmacological Review of Phenolic Acids
Phenolic acids like Chlorogenic Acid (CGA) have garnered attention for their wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. This broad spectrum of activities suggests that structurally related compounds, including tert-butoxycarbonyl amino derivatives, could be of significant interest for developing new pharmaceuticals (Naveed et al., 2018).
Sorption and Environmental Fate of Phenolic Herbicides
Research into the sorption of phenolic compounds like 2,4-D highlights the environmental impact and fate of these chemicals. Understanding the sorption behavior and environmental degradation pathways of structurally related compounds can be crucial for assessing their ecological risks and designing environmentally benign alternatives (Werner et al., 2012).
Antioxidant Properties and Environmental Occurrence
Studies on synthetic phenolic antioxidants (SPAs) and their environmental presence, human exposure, and toxicity provide a framework for investigating related compounds. These insights can guide the development of new materials with antioxidant properties while ensuring safety and minimizing environmental impact (Liu & Mabury, 2020).
Levulinic Acid in Drug Synthesis
Research on biomass-derived levulinic acid and its application in drug synthesis underscores the potential of carboxylic acids in medicinal chemistry. The flexibility and diverse reactivity of these compounds, including tert-butoxycarbonyl amino derivatives, highlight their potential in synthesizing a wide array of value-added chemicals and pharmaceuticals (Zhang et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of this compound could include its application in the synthesis of more complex organic compounds. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis, suggesting potential applications in peptide and protein chemistry .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-11-13-8-6-12(7-9-13)10-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXURWSVDJBCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

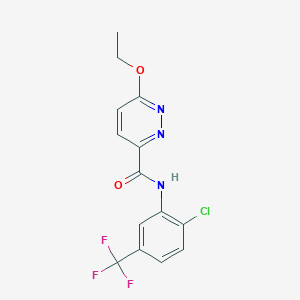
![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)
![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)
![2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2738581.png)
![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)
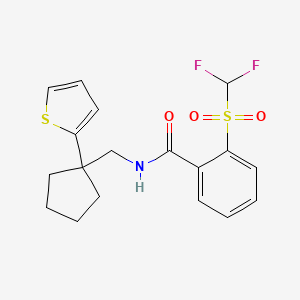
![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)

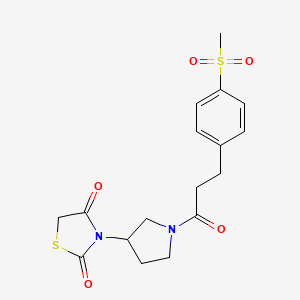
![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)
